molecular formula C21H27N3O B8642592 2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde CAS No. 898911-51-8

2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde

Cat. No. B8642592
CAS RN: 898911-51-8
M. Wt: 337.5 g/mol
InChI Key: OLKJJCVSKFYRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C21H27N3O and its molecular weight is 337.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

898911-51-8

Product Name

2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

2-[4-(cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde

InChI

InChI=1S/C21H27N3O/c25-16-19-14-18-8-4-5-9-20(18)22-21(19)24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h4-5,8-9,14,16-17H,1-3,6-7,10-13,15H2

InChI Key

OLKJJCVSKFYRIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NC4=CC=CC=C4C=C3C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Cyclohexylmethyl)piperazine (0.42 mL, 2.2 mmol) was added to a mixture of 2-chloro-3-quinolinecarboxaldehyde (0.383 g, 2.0 mmol) and potassium carbonate (0.7 g, 5.0 mmol) in anhydrous DMF (4 mL) at ambient temperature under a nitrogen atmosphere. After being stirred for 20 minutes, the reaction mixture was heated at 110° C. for 4.5 h. After cooling to room temperature this mixture was diluted with water (40 mL) and extracted with ethyl acetate (3×30 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and then concentrated under vacuum to give a pale brown crude product. Purification by silica gel column chromatography and eluting with 2.5% methanol in dichloromethane afforded the title compound (0.56 g), yield: 86%.
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.383 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
86%

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